molecular formula C17H12Cl2N4O2 B2587474 5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 930445-21-9

5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide

Cat. No. B2587474
CAS RN: 930445-21-9
M. Wt: 375.21
InChI Key: QXEYYSOQVVMNPZ-UHFFFAOYSA-N
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Description

5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide , often abbreviated as APPC , is an essential intermediate in the synthesis of the widely used insecticide Fipronil . Fipronil is employed globally for insect control . The compound’s molecular structure includes a pyrazole ring with a strong electron-withdrawing group (CN) at its three-position.


Synthesis Analysis

The synthesis of APPC involves the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds . The exact substrate selectivity and structure characterization of α, β-unsaturated carboxyl compounds have not been extensively investigated .


Molecular Structure Analysis

The crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (PEPC) was determined by X-ray crystallography. The compound exhibits a pyrazolo[3,4-b]pyridine structure .


Chemical Reactions Analysis

The reaction mechanism of APPC with unsaturated carbonyl compounds was proposed. Further studies are needed to explore the substrate selectivity of α, β-unsaturated carboxyl compounds .


Physical And Chemical Properties Analysis

  • Mass Spectrometry (EIMS) :
    • m/z (%): 370 [M]+ (6.45), 337 (17.33), 335 (100.00), 300 (5.22), 283 (7.02), 248 (3.11), 213 (3.24), 178 (3.17), 143 (3.32), 78 (2.88), 51 (3.57) .

properties

IUPAC Name

5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O2/c1-23-7-6-20-16(23)14(24)10-2-4-12(5-3-10)22-17(25)11-8-13(18)15(19)21-9-11/h2-9H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYYSOQVVMNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide

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